Enhanced Hydrogen-Bond Donor Capacity: Carboximidamide (2 HBD) vs. Carboxamide (1 HBD) at the 4-Position
The 1,3-oxazole-4-carboximidamide scaffold provides two hydrogen-bond donor (HBD) sites from the amidine group (C(=NH)NH2), compared to the single HBD site of the corresponding carboxamide analog (C(=O)NH2) [1]. This increased HBD count enhances the ability to engage in bidentate hydrogen-bonding interactions with biological targets such as kinase hinge regions or viral enzymes, potentially improving binding affinity and selectivity [2]. Computed descriptors from PubChem confirm the 2-chloro analog (2-chloro-1,3-oxazole-4-carboximidamide) has 2 HBD and 3 HBA, while a comparative oxazole-4-carboxamide derivative would exhibit only 1 HBD [3].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (free base) [1] |
| Comparator Or Baseline | 2-Chloro-1,3-oxazole-4-carboximidamide: 2 HBD / 3 HBA; Oxazole-4-carboxamide: 1 HBD (class-level, typical value) |
| Quantified Difference | 1 additional HBD (+100% vs. carboxamide analog) |
| Conditions | Computed molecular descriptor; PubChem 2.1 (2021 release) |
Why This Matters
Increased hydrogen-bond donor capacity enables stronger, more geometrically defined interactions with target proteins, which can translate into improved biochemical potency and selectivity profiles for kinase inhibitor programs.
- [1] PubChem. (2026). 2-Chloro-1,3-oxazole-4-carboximidamide – CID 76853027 (Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 3). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_3-oxazole-4-carboximidamide View Source
- [2] Desai, L. S. (2013). U.S. Patent No. 8,546,400 B2. 1,3-Oxazole-4-carboxamides as inhibitors of cyclin dependent kinases. (Note: demonstrates utility of oxazole scaffold in kinase inhibitor design). View Source
- [3] Siddiquee, K. A. Z., et al. (2007). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. ACS Chemical Biology, 2(12), 787-798. (Note: demonstrates oxazole-based inhibitor targets SH2 domain via hydrogen bonding). View Source
